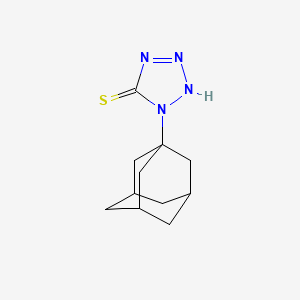

1-(1-Adamantyl)-5-mercaptotetrazol

描述

Contextualization within Adamantane (B196018) and Tetrazole Chemistry

The chemical identity and potential applications of 1-(1-Adamantyl)-5-mercaptotetrazol are best understood by examining its constituent moieties: adamantane and 5-mercaptotetrazole.

Adamantane Chemistry: Adamantane is a tricyclic hydrocarbon with a highly symmetrical and rigid cage-like structure resembling a fragment of a diamond lattice. nbinno.com This unique architecture imparts exceptional thermal and chemical stability. nbinno.com In medicinal chemistry, the adamantane group is often incorporated into molecules to enhance their lipophilicity, which can improve their absorption and distribution within biological systems. nbinno.comnih.gov Its steric bulk and rigid nature provide a robust scaffold for designing enzyme inhibitors and receptor antagonists. nih.govacs.org The first major application of an adamantane derivative in medicine was the antiviral drug amantadine, marking the beginning of adamantane's medicinal chemistry journey shortly after its synthesis in 1957. nih.govacs.org Today, adamantane derivatives are found in drugs for a wide range of conditions, including viral infections, diabetes, and Alzheimer's disease. nbinno.commdpi.comuran.ua

Tetrazole Chemistry: Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Although not found in nature, these aromatic rings have attracted immense scientific attention. lifechemicals.comnih.gov In medicinal chemistry, the tetrazole ring is frequently used as a metabolically stable bioisostere for the carboxylic acid group. lifechemicals.comnih.gov This substitution can improve a drug's pharmacokinetic profile. The tetrazole moiety is a component in numerous marketed drugs, including antihypertensives and antibacterials. lifechemicals.com Beyond medicine, tetrazoles are utilized in materials science for creating metal-organic frameworks, high-energy materials, and polymers for applications like carbon dioxide capture. lifechemicals.combohrium.com The ability of their nitrogen atoms to coordinate with metal ions is a key property in these applications. lifechemicals.com

The combination of the adamantyl group at the N-1 position of the 5-mercaptotetrazole ring creates a molecule with a distinct set of properties. The adamantane moiety provides a lipophilic and sterically demanding anchor, while the mercaptotetrazole unit offers sites for further functionalization and potential coordination with metals, along with the inherent biological activity associated with the tetrazole ring.

Historical Trajectories and Foundational Research on Mercaptotetrazole Derivatives

The history of tetrazole chemistry dates back to 1885 with the first synthesis of a derivative by Swedish chemist J. A. Bladin. nih.gov The development of synthetic routes to 5-substituted-1H-tetrazoles, particularly the Huisgen 1,3-dipolar cycloaddition of azides to nitriles, has been a cornerstone of this field. nih.govresearchgate.net

Research into mercaptotetrazole derivatives specifically gained traction as chemists explored the functionalization of the tetrazole ring. Early synthetic methods for 5-(substituted) mercaptotetrazoles were reported in the mid-20th century. acs.org These foundational studies established the synthetic accessibility and chemical properties of this class of compounds. A significant aspect of 5-mercaptotetrazole chemistry is its tautomerism, existing in equilibrium between the mercapto (thiol) form and a thione form. This reactivity is crucial for its chemical behavior.

The synthesis of 1-substituted-5-mercaptotetrazoles involves reacting a corresponding isothiocyanate with an azide (B81097) source, a method that allows for the introduction of diverse substituents at the N-1 position. The development of efficient, one-pot protocols has been a continuous goal in this area, aiming to create these valuable building blocks for drug discovery and materials science. researchgate.net

Contemporary Academic Significance and Research Landscape of this compound

In recent years, this compound has emerged as a subject of focused academic study, particularly in the context of organic synthesis and reactivity studies. Its significance lies in its use as a reactant in complex chemical transformations.

Recent research has explored the ambident reactivity of 1-substituted 5-mercapto-1H-tetrazoles, including the adamantyl derivative, in trapping reactions with transient species like thiocarbonyl S-methanides. nih.govbeilstein-journals.org These studies investigate the competition between S-H and N-H insertion reactions, where the bulky adamantyl group can influence the chemoselectivity of the reaction. For instance, in reactions with thiocarbonyl S-methanides generated from adamantanethione, 1-(1-adamantyl)-5-mercaptotetrazole was observed to yield specific dithioacetal products resulting from S-H insertion. nih.gov

Detailed structural analysis of the products formed from these reactions has been performed using spectroscopic methods and X-ray crystallography, providing precise insights into the molecule's conformation and bonding. beilstein-journals.org The thermal stability of related adamantyl-tetrazole compounds has also been investigated, showing that they are often stable up to temperatures around 150°C. nih.govresearchgate.net

The current research landscape indicates a strong interest in using this compound as a specialized building block. Its well-defined structure and predictable reactivity make it a valuable tool for synthesizing complex sulfur-containing heterocyclic systems. The findings from these studies contribute to a deeper understanding of fundamental reaction mechanisms and pave the way for the design of novel molecules with potential applications in various fields of chemistry.

Research Data on Adamantyl-Tetrazole Derivatives

The following tables summarize key experimental data from recent research on adamantyl-tetrazole compounds, illustrating the type of characterization and findings reported in the literature.

Table 1: Selected NMR Spectroscopic Data for 2-(Adamantan-1-yl)-5-aryl-2H-tetrazoles

This table presents characteristic ¹H and ¹³C NMR chemical shifts for adamantyl protons and carbons in a series of related compounds. The data is derived from studies focused on the synthesis and characterization of these molecules. nih.gov

| Compound | Adamantyl ¹H NMR (δ, ppm) | Adamantyl ¹³C NMR (δ, ppm) |

| 3c : 2-(Adamantan-1-yl)-5-(3-nitrophenyl)-2H-tetrazole | 1.87 (br. s, 6H), 2.35 (br. s, 3H), 2.43 (br. s, 6H) | 29.4, 35.8, 42.3, 64.5 |

| 3j : 2-(Adamantan-1-yl)-5-(3,5-dinitrophenyl)-2H-tetrazole | 1.75–1.85 (m, 6H), 2.29 (br. s, 3H), 2.39 (br. s, 6H) | 29.3, 35.5, 45.7, 65.2 |

Data sourced from Fedorov, et al. (2021). nih.gov

Table 2: Reaction Product from 1-(1-Adamantyl)-5-mercaptotetrazole

This table details the product obtained from the reaction of 1-(1-Adamantyl)-5-mercaptotetrazole with an in situ-generated thiocarbonyl S-methanide, highlighting the specific outcome of an S-H insertion reaction. nih.gov

| Reactants | Product Name | Yield | Melting Point (°C) | Spectroscopic Highlight (¹H NMR) |

| 1-(1-Adamantyl)-5-mercaptotetrazole + Thiocarbonyl S-methanide from adamantanethione | 2-{[1-(Adamantan-1-yl)-1H-tetrazol-5-yl]thio}-2-(methylthio)adamantane | 66% | 107-109 | Two multiplets for adamantane CH units at 2.37-2.44 and 2.47-2.54 ppm. nih.gov |

Data sourced from Mlostoń, et al. (2025). nih.gov

Structure

3D Structure

属性

IUPAC Name |

1-(1-adamantyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4S/c16-10-12-13-14-15(10)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZAAQJJFQHGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C(=S)N=NN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358810 | |

| Record name | 1-(1-adamantyl)-5-mercaptotetrazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58473-97-5 | |

| Record name | 1-(1-adamantyl)-5-mercaptotetrazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Precursors for 1 1 Adamantyl 5 Mercaptotetrazol

Established Synthetic Routes to 1-(1-Adamantyl)-5-mercaptotetrazol

Conventional methods for synthesizing this compound are centered around the formation of the tetrazole ring from precursors already containing the adamantyl scaffold.

The construction of the 5-mercaptotetrazole core is predominantly achieved through [3+2] cycloaddition reactions. A widely used method involves the reaction of an isothiocyanate with an azide (B81097) source, typically sodium azide (NaN₃). rsc.org In this reaction, the isothiocyanate provides the carbon-sulfur backbone, while the azide contributes the four nitrogen atoms required to form the tetrazole ring.

Another established route involves a one-pot reaction using carbon disulfide, an amine, and sodium azide. google.com This approach is often favored for its operational simplicity and the accessibility of the starting materials. The reaction proceeds through an in-situ generated dithiocarbamate (B8719985) intermediate, which then undergoes cyclization with the azide. For 1-substituted-5-mercaptotetrazoles, this method can be highly effective, as demonstrated in the synthesis of 1-phenyl-5-mercaptotetrazole where anilino sodium dithiocarboxylate is reacted with sodium azide. google.com

It is important to note that 5-mercaptotetrazoles can exist in tautomeric equilibrium with the corresponding thione form. Research suggests that the thione form is generally more stable for many heterocyclic thiol compounds. researchgate.net

The introduction of the adamantyl group is a key step that defines the final compound's unique properties. The most direct and common strategy involves starting with a precursor that already contains the adamantyl group.

The synthesis typically begins with 1-adamantylamine, which is converted into the crucial intermediate, 1-adamantyl isothiocyanate. This can be achieved through reactions with agents like thiophosgene (B130339) or, more commonly, carbon disulfide. The resulting 1-adamantyl isothiocyanate is then subjected to the cyclization reaction with sodium azide to yield the target molecule. This pre-functionalization strategy ensures the adamantyl group is correctly positioned at the N-1 position of the tetrazole ring.

Alternative approaches, such as post-cyclization adamantylation using a reagent like 1-bromoadamantane (B121549) on a pre-formed tetrazole ring, are less common. researchgate.net This method can be complicated by issues of regioselectivity, potentially leading to a mixture of N-1 and N-2 substituted isomers, which necessitates challenging purification steps.

Novel Synthetic Approaches and Methodological Innovations

Recent advancements in chemical synthesis have focused on developing more sustainable, efficient, and scalable methods for producing tetrazole derivatives.

The application of green chemistry principles aims to minimize environmental impact by reducing waste and avoiding hazardous substances. dntb.gov.uaosi.lv Key developments include:

Eco-friendly Reaction Media: A significant shift involves replacing traditional, often toxic, organic solvents with greener alternatives like water, ethanol, or novel systems such as ionic liquids and deep eutectic solvents. osi.lv The use of aqueous media, in particular, simplifies work-up procedures and reduces the environmental footprint. osi.lv

Catalysis: The use of heterogeneous or nano-catalysts offers significant advantages, including improved reaction rates, milder reaction conditions, and catalyst recyclability. rsc.orgacs.org For instance, natural zeolites like Natrolite have been successfully used as reusable heterogeneous catalysts for the synthesis of 1-substituted tetrazoles, offering a safe and convenient route that avoids harsh acidic conditions. rsc.org

Energy-Efficient Methods: Non-conventional energy sources like microwave irradiation and ultrasound are being employed to accelerate reaction times and improve yields. osi.lv

The following table summarizes various green catalytic approaches used in tetrazole synthesis.

| Catalyst Type | Example | Reaction Conditions | Advantages |

| Heterogeneous | Natrolite Zeolite rsc.org | Solvent-free | Reusable, avoids harsh acids, safe. rsc.org |

| Nanocomposite | Ag/Sodium Borosilicate acs.org | Aqueous media | Recyclable, high catalytic activity, environmentally benign preparation. acs.org |

| Magnetic Nanoparticles | Chitosan Supported Ionic Liquid (CSMIL) rsc.org | Solvent-free, 70°C | High yield, recyclable, avoids toxic solvents. rsc.org |

Translating a laboratory-scale synthesis to industrial production requires rigorous process optimization. Key considerations include:

Parameter Optimization: Systematically refining reaction parameters such as temperature, pressure, reactant concentration, and catalyst loading is crucial for maximizing yield and purity while ensuring economic viability.

Flow Chemistry: Continuous flow reactors offer superior control over reaction conditions, enhanced safety (especially when using azides), and improved scalability compared to traditional batch processes. This technology is increasingly being adopted for the synthesis of heterocyclic compounds.

Purification: Developing efficient and scalable purification methods, such as recrystallization with optimized solvent systems (e.g., toluene/water mixtures), is critical for obtaining high-purity products suitable for further applications. google.com

Precursor Chemistry and Derivatization Pathways Affecting this compound Formation

The selection and purity of starting materials are fundamental to the success of the synthesis. The primary precursors for this compound are adamantane (B196018) derivatives.

The synthesis often starts from commercially available adamantane-1-carboxylic acid. nih.gov This can be converted to key intermediates like 1-adamantyl isothiocyanate through multi-step sequences. For example, adamantane-1-carbonyl chloride, derived from the carboxylic acid, can react with thiosemicarbazide (B42300) to form precursors for other heterocyclic systems like triazoles or thiadiazoles. nih.gov A recently developed single-step method synthesizes 1-(1-isocyanoethyl)adamantane from 1-(1-adamantylethyl)amine with a high yield, avoiding highly toxic reagents. mdpi.com

The adamantyl moiety itself can be synthesized and functionalized through various strategies, including the use of organometallic reagents and catalytic C-H functionalization, allowing for a wide range of derivatives. researchgate.net The inherent reactivity of the adamantane cage, often involving carbocation or radical intermediates, allows for diverse functionalization. researchgate.net

Derivatization can also occur on the tetrazole ring after its formation. For example, the mercapto group can be a site for further reactions. Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been used to introduce aryl groups at the C-5 position of the tetrazole ring, starting from a 5-bromo-tetrazole intermediate. nih.gov Careful control of reaction conditions is necessary to prevent unwanted side reactions and ensure the desired product is formed selectively.

Coordination Chemistry and Ligand Properties of 1 1 Adamantyl 5 Mercaptotetrazol

Ligand Binding Modes and Coordination Geometries in Metal Complexes

The 1-(1-adamantyl)-5-mercaptotetrazol ligand possesses multiple potential donor atoms, leading to a variety of coordination modes. The tetrazole ring contains four nitrogen atoms, and the exocyclic sulfur atom of the mercapto group provides an additional coordination site. The coordination behavior is largely dictated by the tautomeric form of the ligand, which can exist in either the thiol or thione form. In the solid state and in solution, the thione form is generally considered to be more stable for mercaptotetrazoles and similar heterocyclic compounds. researchgate.net

This ligand can coordinate to metal centers in several ways:

Monodentate Coordination: Coordination can occur through the sulfur atom of the deprotonated thiol group. researchgate.net Alternatively, one of the nitrogen atoms of the tetrazole ring can act as the donor.

Bidentate Bridging Coordination: The ligand can bridge two metal centers. A common bridging mode involves coordination through the thione sulfur atom and one of the nitrogen atoms of the tetrazole ring. researchgate.net This dual coordination facilitates the formation of polynuclear complexes and coordination polymers.

Chelating Coordination: While less common for this type of ligand, chelation involving the sulfur and a nitrogen atom to the same metal center is a possibility, though sterically demanding.

The bulky adamantyl group plays a significant role in dictating the coordination geometry of the resulting metal complexes. Its steric hindrance can influence the number of ligands that can coordinate to a metal center and can direct the self-assembly process, often leading to specific and predictable supramolecular architectures. The coordination geometry around the metal ion is also influenced by the nature of the metal itself, its oxidation state, and the presence of other co-ligands. For instance, with metals that favor tetrahedral or distorted tetrahedral geometries, the bulky adamantyl group can readily be accommodated. In some cases, the adamantyl moiety acts as a tetrahedral building block itself, directing the formation of larger, highly symmetric three-dimensional structures. rsc.org

| Metal Ion | Typical Coordination Geometry | Common Binding Mode | Reference |

| Cd(II) | Distorted Tetrahedral | μ₂-Bridging (S, N) | lookchem.com |

| Co(II) | Tetrahedral | Monodentate (S) | lookchem.com |

| Mn(II) | Octahedral (with co-ligands) | Bidentate Bridging | researchgate.net |

| Cu(I) | Distorted Tetrahedral | μ₄-(N,N,S,S) | rsc.org |

| Zn(II) | Tetrahedral | Monodentate (S) | nih.gov |

Table 1: Representative coordination geometries and binding modes of metal complexes with mercaptotetrazole ligands. Data is based on analogous compounds.

Synthesis and Structural Elucidation of Metal-1-(1-Adamantyl)-5-mercaptotetrazol Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. nih.govnih.gov The choice of solvent is crucial as it can influence the solubility of the reactants and the crystallinity of the resulting complex. Common solvents include alcohols, acetonitrile, and dimethylformamide (DMF). rsc.org The reaction conditions, such as temperature and reaction time, can also affect the final product. In many cases, the complexes precipitate from the reaction mixture and can be isolated by filtration. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent or by diffusion techniques.

The synthesis of the ligand itself, 1-(1-adamantyl)-5-substituted tetrazoles, has been reported and provides a pathway to obtaining the necessary precursor for complexation reactions. acs.org The general synthetic route for related metal complexes often involves the in situ deprotonation of the mercapto group by a base or by the metal salt itself, leading to the formation of a tetrazolate anion that coordinates to the metal center. arkat-usa.org

| Complex | Synthetic Method | Solvent | Characterization Techniques | Reference |

| [Cu(APH)Cl₂] | Reflux | Ethanol | X-ray Diffraction, FT-IR, UV-Vis | nih.gov |

| [Co(ptt)₂(2,2'-bipy)] | Stirring at RT | Methanol | Elemental Analysis, IR, NMR | lookchem.com |

| [Mn₂(tzc)₂(H₂O)₂]·4H₂O | Hydrothermal | Water | X-ray Diffraction, TGA | researchgate.net |

| [Zn(1-Ad)₂Zn(bipy)] | Stirring at RT | THF/Hexane | X-ray Diffraction, NMR | rsc.org |

Table 2: Synthetic and characterization details for analogous adamantyl and mercaptotetrazole metal complexes.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating this compound

The bifunctional nature of the this compound ligand, with its bridging capability, makes it a promising candidate for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.org The tetrazole-thiol moiety can link metal centers, while the bulky and rigid adamantyl group can act as a node or a spacer, influencing the dimensionality and topology of the resulting network. researchgate.net

The use of adamantane-based linkers is a known strategy for creating robust and porous frameworks. researchgate.net The tetrahedral geometry of the adamantane (B196018) cage can direct the formation of highly symmetric 3D networks. rsc.org In the context of this compound, the adamantyl group can be envisioned as a bulky pendant group that controls the packing of the coordination polymer chains or as an integral part of a larger, pre-designed linker that forms a porous framework. The combination of the versatile coordination of the tetrazole-thiol group and the steric influence of the adamantyl substituent allows for fine-tuning of the resulting supramolecular architecture. researchgate.net

The synthesis of CPs and MOFs with this ligand would likely follow solvothermal or hydrothermal methods, where the reaction is carried out at elevated temperatures in a sealed vessel. rsc.org These conditions promote the formation of crystalline, extended structures. The properties of the resulting materials, such as porosity, thermal stability, and guest-sorption capabilities, would be highly dependent on the specific metal-ligand combination and the resulting network topology.

Influence of Coordination on the Reactivity and Stability of the Compound

Coordination to a metal center can significantly alter the chemical reactivity and stability of the this compound ligand. The deprotonation of the mercapto group upon coordination to form a metal-sulfur bond is a primary example of this altered reactivity. beilstein-journals.org This process is often facilitated by the Lewis acidity of the metal ion.

The thermal stability of the ligand is generally enhanced upon coordination. lookchem.com The formation of a rigid coordination network can restrict the thermal motion of the ligand, leading to higher decomposition temperatures compared to the free ligand. The stability of the resulting complex is also influenced by the strength of the metal-ligand bonds.

Furthermore, the electronic properties of the tetrazole ring can be modulated by coordination. The donation of electron density from the nitrogen or sulfur atoms to the metal center can affect the aromaticity and the electron distribution within the heterocyclic ring. This change in electronic structure can, in turn, influence the reactivity of the ligand towards other chemical species. For instance, the coordinated ligand may exhibit different susceptibility to electrophilic or nucleophilic attack compared to the free ligand.

Applications of this compound as a Ligand in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from tetrazole-based ligands have shown promise in both homogeneous and heterogeneous catalysis. nih.govrsc.org The presence of multiple nitrogen atoms and the sulfur donor in this compound makes it an attractive ligand for creating catalytically active metal centers. The bulky adamantyl group can create a specific steric environment around the metal center, which can influence the selectivity of catalytic reactions.

In homogeneous catalysis , soluble metal complexes of this compound could potentially be active in a variety of organic transformations. For example, related tetrazole-based complexes have been investigated for oxidation reactions. researchgate.net The specific catalytic activity would depend on the choice of metal and the reaction conditions.

Supramolecular Assemblies and Advanced Materials Science Applications of 1 1 Adamantyl 5 Mercaptotetrazol

Self-Assembly Processes and Non-Covalent Interactions involving 1-(1-Adamantyl)-5-mercaptotetrazol

The molecular architecture of this compound is uniquely suited for participation in supramolecular assemblies, governed by a combination of strong chemisorption and weaker non-covalent interactions. The molecule comprises a bulky, hydrophobic adamantane (B196018) cage and a polar, functional mercaptotetrazole headgroup. This amphiphilic nature is a primary driver for self-organization.

The mercapto (-SH) group, a thiol, exhibits a strong affinity for noble metal surfaces, enabling the formation of highly ordered self-assembled monolayers (SAMs). sigmaaldrich.comrsc.org This process involves the chemisorption of the sulfur atom onto the metal substrate, such as gold, forming a stable, semi-covalent bond on the order of 45 kcal/mol. sigmaaldrich.com Studies on the closely related 1-adamantanethiol (B1212722) demonstrate that these molecules arrange into a highly ordered, hexagonally close-packed molecular lattice on Au{111} surfaces. acs.org The this compound molecule is expected to behave similarly, with the mercaptotetrazole group anchoring the molecule to the surface.

Fabrication of Functional Materials Utilizing this compound

The distinct properties of the adamantane cage—namely its rigidity, thermal stability, and bulkiness—make it an attractive building block for advanced functional materials. wikipedia.orgusm.edu The incorporation of adamantane into various structures can significantly enhance their physical properties. usm.edu

Polymeric Systems and this compound as a Monomer

Adamantane has been successfully incorporated into a variety of polymer backbones and as pendent groups, leading to materials with exceptional characteristics. acs.orgusm.edu While direct polymerization of this compound has not been extensively documented, the principles of adamantane-containing polymer synthesis provide a clear framework for its potential use as a monomer. The introduction of adamantane into polymer chains is known to improve thermal stability, increase the glass transition temperature (Tg), and enhance mechanical properties. usm.eduresearchgate.net

For instance, adamantane-containing methacrylate (B99206) polymers, synthesized through free-radical copolymerization, exhibit higher thermal stability and mechanical strength compared to conventional poly(methyl methacrylate) (PMMA). researchgate.net Similarly, polyimides derived from adamantane-containing diamines show significantly high glass transition temperatures (285–440 °C) and excellent thermal properties. rsc.org Anionic polymerization has also been employed for the precise synthesis of polystyrene derivatives with pendent adamantyl groups, which results in polymers with much higher Tg values than their parent counterparts. rsc.org The mercapto or tetrazole groups on this compound could potentially serve as reactive sites for polycondensation or other polymerization reactions, making it a viable, though currently underexploited, monomer for creating thermally robust and structurally rigid polymers.

Nanomaterial Synthesis and Surface Modification with the Compound

Surface modification is a critical step in tailoring the properties of nanomaterials for specific applications, and this compound is an ideal agent for this purpose. science.govresearchgate.netnih.gov The mercapto group provides a robust anchor to attach the molecule to the surface of metallic nanoparticles, such as those made of gold or silver. sigmaaldrich.comrsc.org This process is a foundational technique for stabilizing nanoparticles in various media and for imparting new functionalities to their surfaces. science.gov

The self-assembly of thiol-functionalized adamantane derivatives onto metal surfaces has been well-studied. acs.orgresearchgate.netacs.org When this compound is used to coat a nanoparticle, it forms a dense, protective monolayer. acs.org In this arrangement, the mercaptotetrazole group binds to the nanoparticle surface, while the bulky, hydrophobic adamantane cages are exposed outwards. This surface modification can dramatically alter the nanoparticle's properties, for example, by changing its solubility, preventing aggregation in biological fluids, and providing a scaffold for further molecular assembly. aps.org The resulting functionalized nanoparticles can be used as building blocks for more complex, self-assembled nanostructures. wikipedia.orgaps.org

Role of this compound in Sensor Design and Mechanism

The structural features of this compound make it a promising candidate for the development of chemical sensors. The design of such sensors would leverage the molecule's dual functionality: the surface-anchoring capability of the mercapto group and the chemical recognition properties of the tetrazole ring.

The mechanism would typically involve immobilizing the compound onto a transducer surface, such as a gold electrode or plasmonic nanoparticle, via the thiol-gold bond. sigmaaldrich.com This creates a functionalized surface where the tetrazole rings are exposed and available for interaction. Tetrazole derivatives are known to possess good coordination properties, allowing them to form stable complexes with various metal ions. mdpi.com

When a target analyte, such as a specific metal ion, is present in the sample, it would bind to the tetrazole moieties on the surface. This binding event would cause a measurable change in the physical properties of the transducer. For example, if immobilized on a gold electrode, the binding could alter the electrochemical impedance or redox potential, which can be detected using electrochemical techniques. If attached to plasmonic nanoparticles, the coordination of an analyte could induce nanoparticle aggregation or a change in the local refractive index, leading to a detectable color change (colorimetric sensing) or a shift in the surface plasmon resonance peak.

Investigation of this compound in Corrosion Inhibition

The compound this compound is an excellent candidate for corrosion inhibition, a property derived from the synergistic action of its constituent parts. The mercaptotetrazole group is a well-established motif in corrosion inhibitors, while the adamantyl group provides substantial surface coverage. researchgate.netelectrochemsci.orgmdpi.com

The primary mechanism of inhibition is the adsorption of the molecule onto the metal surface, which forms a protective barrier that isolates the metal from the corrosive environment. mdpi.comyoutube.com This adsorption is driven by the strong interaction between the heteroatoms (sulfur and nitrogen) in the mercaptotetrazole ring and the metal atoms. electrochemsci.orgmdpi.com This process can involve both physisorption (electrostatic interactions) and chemisorption (formation of coordinate bonds), with chemisorption leading to a more stable and effective protective film. researchgate.net

Studies on analogous compounds provide insight into the expected efficacy. For example, 1-Phenyl-5-mercaptotetrazole (PTT) has been shown to be a mixed-type inhibitor for X70 steel in a sulfuric acid medium, achieving an inhibition efficiency of up to 95.1%. electrochemsci.org Similarly, an adamantane-based thiocarbohydrazone (Ad-Th) demonstrated a protection capacity of 93.6% for C-steel in hydrochloric acid. researchgate.net The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netelectrochemsci.orgmdpi.com The large, bulky adamantyl group of this compound would further enhance the inhibitory effect by physically blocking a larger surface area from corrosive agents.

Table 1: Corrosion Inhibition Performance of Analogous Compounds

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (η%) | Adsorption Mechanism | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-5-mercaptotetrazole (PTT) | X70 Steel | 0.5 M H₂SO₄ | 95.1% | Chemisorption & Physisorption | electrochemsci.org |

| N′-(adamantan-2-ylidene)hydrazinecarbothiohydrazide (Ad-Th) | C-Steel | 1 M HCl | 93.6% | Chemisorption & Physisorption | researchgate.net |

| 1-Phenyl-5-mercaptotetrazole (PMT) | Cu24Zn5Al Alloy | 0.1 mol/dm³ Na₂SO₄ | ~95% (Calculated from jcorr) | Chemisorption (ΔG = -43.44 kJ/mol) | mdpi.com |

Theoretical and Computational Investigations of 1 1 Adamantyl 5 Mercaptotetrazol

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and bonding characteristics of adamantane-containing compounds. While direct studies on 1-(1-Adamantyl)-5-mercaptotetrazol are not extensively documented in the provided search results, the principles from related systems can be inferred. For instance, computational studies on bioactive 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides have utilized DFT to analyze their molecular geometry, electronic properties, and vibrational frequencies. mdpi.com Such calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic and nucleophilic sites, which are regions prone to attack by electron-rich and electron-poor species, respectively.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the bonding within the molecule, including hybridization, charge transfer interactions, and delocalization of electron density.

For this compound, DFT calculations would likely reveal the influence of the bulky adamantyl group on the electronic properties of the tetrazole ring and the mercapto group. The adamantyl cage would primarily act as an electron-donating group through inductive effects, influencing the charge distribution across the molecule.

Molecular Dynamics Simulations of this compound Interactions and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with their environment over time. springernature.com These simulations can provide insights into the conformational landscape of flexible molecules and the nature of intermolecular interactions, such as hydrogen bonding. springernature.com

For this compound, MD simulations could be employed to:

Explore Conformational Flexibility: While the adamantyl group is rigid, the bond connecting it to the tetrazole ring allows for some rotational freedom. MD simulations can explore the preferred orientations of the adamantyl group relative to the tetrazole ring.

Study Intermolecular Interactions: In condensed phases (solution or solid-state), molecules of this compound can interact with each other or with solvent molecules. MD simulations can model these interactions, particularly the formation of hydrogen bonds involving the mercapto group and the nitrogen atoms of the tetrazole ring. These interactions are crucial in determining the supramolecular assembly and macroscopic properties of the compound.

Investigate Binding with Biological Targets: If this compound is being investigated for its biological activity, MD simulations can be used to study its binding to a target protein. mdpi.com This can help in understanding the binding mode, identifying key interacting residues, and estimating the binding affinity. mdpi.comnih.gov

A study on 5-substituted 1H-tetrazole derivatives performed molecular dynamics simulations to investigate the tendency of these compounds to bind with the active sites of proteins. nih.govbohrium.com This highlights the utility of MD in assessing the potential of tetrazole-based compounds as therapeutic agents.

Prediction of Reactivity and Mechanistic Pathways via Computational Models

Computational models, particularly those based on quantum chemistry, are invaluable for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. bohrium.com For this compound, these models can be used to study various potential reactions, such as those involving the mercapto group or the tetrazole ring.

Key computational approaches for predicting reactivity include:

Analysis of Frontier Molecular Orbitals: As mentioned earlier, the HOMO and LUMO energies and their spatial distribution can predict where a molecule is most likely to react. For example, a reaction with an electrophile would likely occur at a site where the HOMO is localized, while a reaction with a nucleophile would target a region with a high LUMO density.

Calculation of Reactivity Descriptors: Various reactivity indices, such as global and local electrophilicity and nucleophilicity, can be calculated from the electronic structure. These descriptors provide a quantitative measure of the reactivity of different sites within the molecule.

Transition State Theory: To study a specific reaction, computational methods can be used to locate the transition state structure, which is the highest energy point along the reaction pathway. The energy of the transition state can be used to calculate the activation energy of the reaction, which is a key factor determining the reaction rate.

By applying these methods, researchers can gain a detailed understanding of the reaction mechanisms at the molecular level, which can guide the design of new synthetic routes and the prediction of reaction outcomes.

Structure-Reactivity Relationship (SRR) Studies on this compound Derivatives

Structure-Reactivity Relationship (SRR) studies aim to establish a correlation between the chemical structure of a series of related compounds and their reactivity. Computational methods play a crucial role in SRR studies by allowing for the systematic investigation of the effects of structural modifications on reactivity.

For this compound, SRR studies could involve synthesizing or computationally modeling a series of derivatives with different substituents on the adamantyl group or the tetrazole ring. By calculating the reactivity descriptors for each derivative and correlating them with experimentally observed reaction rates or biological activities, a quantitative structure-reactivity relationship (QSRR) can be developed.

These studies can provide valuable insights into the factors that govern the reactivity of this class of compounds and can be used to design new derivatives with desired reactivity profiles.

Modeling of Tautomeric Equilibria and Intermolecular Interactions

The this compound molecule can exist in different tautomeric forms due to the presence of the mercapto group and the tetrazole ring. The two primary tautomers are the thione form (where the proton is on a nitrogen atom of the tetrazole ring and the sulfur is double-bonded to the carbon) and the thiol form (with a C-S single bond and an S-H group).

Computational methods can be used to model the tautomeric equilibrium between these forms. By calculating the relative energies of the different tautomers, it is possible to predict which form is more stable and therefore more abundant at equilibrium. These calculations often need to include the effects of the solvent, as the relative stability of the tautomers can be highly dependent on the surrounding medium.

Furthermore, computational models can provide a detailed picture of the intermolecular interactions that stabilize the different tautomeric forms. For example, the thione form may be favored in environments where it can act as a hydrogen bond acceptor, while the thiol form can act as a hydrogen bond donor. Understanding these interactions is crucial for predicting the behavior of the compound in different environments.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 1 Adamantyl 5 Mercaptotetrazol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(1-Adamantyl)-5-mercaptotetrazol. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of adamantane (B196018) derivatives, the signals for the adamantyl protons typically appear as a complex set of multiplets in the aliphatic region. researchgate.net For the 1-substituted adamantyl group in this compound, distinct signals are expected for the protons at the bridgehead (tertiary) and methylene (B1212753) (secondary) positions. The chemical shifts of these protons are influenced by the electronic nature of the tetrazole-5-thiol substituent. Comparison of the adamantyl proton signals in the free guest molecule with those in complexes can reveal small but definite complexation-induced shifts. researchgate.net

The ¹³C NMR spectrum provides complementary information, with distinct resonances for the different carbon atoms of the adamantyl cage and the tetrazole ring. The chemical shift of the carbon atom of the tetrazole ring is particularly diagnostic. The signals for the adamantyl cage carbons are typically found in the range of 28-40 ppm.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals, especially for the intricately coupled protons of the adamantyl moiety. NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to study through-space interactions, which can be particularly useful in analyzing the conformation and intermolecular interactions of the molecule in solution. researchgate.net

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Adamantane Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Adamantane CH (bridgehead) | 1.8-2.2 |

| ¹H | Adamantane CH₂ (methylene) | 1.6-1.9 |

| ¹³C | Adamantane C (bridgehead) | 35-40 |

| ¹³C | Adamantane CH (bridgehead) | 28-38 |

| ¹³C | Adamantane CH₂ (methylene) | 35-45 |

Note: The exact chemical shifts for this compound will be influenced by the solvent and the electronic effects of the mercaptotetrazole substituent.

X-ray Crystallography and Single Crystal Diffraction Studies of this compound and its Complexes

The adamantyl group, with its rigid and well-defined cage-like structure, often facilitates the crystallization of molecules. nih.gov The resulting crystal structure would reveal the planarity of the tetrazole ring and the orientation of the adamantyl group relative to it. Intermolecular interactions, such as hydrogen bonding involving the mercapto group and the nitrogen atoms of the tetrazole ring, would also be elucidated. mdpi.com

In the context of its complexes, X-ray crystallography can confirm the coordination mode of the ligand to a metal center. For instance, it can differentiate between monodentate coordination through the sulfur atom or a nitrogen atom of the tetrazole ring, or potentially bidentate coordination. The crystal packing analysis can reveal how the molecules arrange themselves in the crystal lattice, providing insights into supramolecular assemblies. mdpi.com

Table 2: Potential Crystallographic Data for a this compound Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 1510 |

| Z (molecules/unit cell) | 4 |

Note: These are hypothetical values and would need to be determined experimentally.

Mass Spectrometry Techniques in the Analysis of the Compound and its Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the confirmation of its molecular formula.

The fragmentation pattern observed in the mass spectrum can offer valuable structural information. The adamantyl cation is a very stable carbocation and is often a prominent peak in the mass spectra of adamantane-containing compounds. The fragmentation of the tetrazole ring would also produce characteristic ions.

Different ionization techniques can be employed. Electron Ionization (EI) typically leads to extensive fragmentation, which can be useful for structural elucidation. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are more likely to produce the intact molecular ion, which is crucial for determining the molecular weight. ESI-MS is particularly useful for analyzing metal complexes of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. osti.govnih.gov These techniques are highly sensitive to the functional groups present in a molecule and can provide a characteristic "fingerprint" for this compound.

Key vibrational modes to be observed would include:

C-H stretching vibrations of the adamantyl group, typically appearing in the 2800-3000 cm⁻¹ region. osti.gov

N-H stretching vibration if the tetrazole ring exists in the thiol tautomeric form, usually seen as a broad band in the 3100-3500 cm⁻¹ region.

S-H stretching vibration , which is typically weak and appears in the 2550-2600 cm⁻¹ range. Its presence or absence can help distinguish between the thiol and thione tautomers.

C=N and N=N stretching vibrations of the tetrazole ring, which would fall in the 1400-1600 cm⁻¹ region.

C-S stretching vibration , which is generally weak and appears in the 600-800 cm⁻¹ region.

Raman spectroscopy is particularly useful for studying the symmetric vibrations and the C-S and S-H bonds, which may show weak absorption in the IR spectrum. osti.gov Comparing the IR and Raman spectra can provide a more complete picture of the vibrational properties of the molecule. nih.gov

Table 3: Expected IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| C-H stretch (adamantyl) | 2800-3000 | IR, Raman |

| N-H stretch | 3100-3500 | IR |

| S-H stretch | 2550-2600 | IR, Raman |

| C=N, N=N stretch (tetrazole) | 1400-1600 | IR, Raman |

| C-S stretch | 600-800 | IR, Raman |

Advanced Electron Microscopy and Surface Analysis Techniques for this compound-containing Materials

When this compound is incorporated into materials, such as polymers, nanoparticles, or surface coatings, advanced microscopy and surface analysis techniques become essential for characterization.

Scanning Electron Microscopy (SEM) can be used to visualize the surface morphology and topography of materials containing the compound. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX) , it can provide elemental mapping, confirming the distribution of sulfur and nitrogen, and thus the compound, on the material's surface.

Transmission Electron Microscopy (TEM) offers higher resolution imaging, making it suitable for visualizing the dispersion of the compound within a polymer matrix or for characterizing nanoparticles functionalized with this compound.

Atomic Force Microscopy (AFM) can provide three-dimensional surface profiles at the nanoscale, revealing details about surface roughness and the presence of domains or aggregates of the compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can provide information about the elemental composition and chemical states of the elements on the surface of a material. For materials containing this compound, XPS can be used to determine the oxidation state of the sulfur atom and to study the chemical environment of the nitrogen atoms, providing insights into how the molecule is interacting with the material's surface.

Emerging Research Directions and Future Prospects for 1 1 Adamantyl 5 Mercaptotetrazol Studies

Interdisciplinary Research Opportunities for the Compound

The fusion of adamantane's desirable physicochemical properties with the versatile chemistry of the mercaptotetrazol unit provides a fertile ground for interdisciplinary research, bridging medicinal chemistry, materials science, and coordination chemistry.

Medicinal Chemistry and Drug Discovery : The adamantane (B196018) scaffold is a well-established pharmacophore found in several clinically approved drugs for a range of diseases, including viral infections, neurodegenerative disorders, and diabetes. publish.csiro.aunih.govnih.gov Its primary role is to enhance the lipophilicity and metabolic stability of drug candidates, thereby improving their pharmacokinetic profiles. nih.govnih.gov The tetrazole ring is a recognized bioisostere of the carboxylic acid group, offering similar acidity but with improved metabolic stability and cell membrane permeability. beilstein-journals.orgnih.gov The combination in 1-(1-adamantyl)-5-mercaptotetrazol could lead to the development of novel therapeutic agents. For instance, adamantane derivatives have shown activity against influenza viruses and as antagonists for CNS receptors like the NMDA receptor. publish.csiro.aunih.gov The tetrazole moiety could modulate these interactions or introduce new ones, potentially leading to drugs with enhanced potency or selectivity. publish.csiro.au

Materials Science : Adamantane's rigid, three-dimensional structure makes it an excellent building block for creating advanced materials. pensoft.net It is used to create polymers with enhanced thermal stability, as scaffolds for nanoscale frameworks, and in the development of high-performing, sustainable organic semiconductors. nih.govrsc.org The mercaptotetrazol unit can be used to anchor the molecule to metal surfaces or nanoparticles, or to act as a responsive unit. The self-assembly of such molecules could lead to the formation of ordered monolayers or functional coatings. For example, adamantane-functionalized polymers exhibit tunable properties based on molecular recognition. mdpi.com The incorporation of the mercaptotetrazol unit could add another layer of functionality, such as pH or metal-ion sensitivity.

Coordination Chemistry and Catalysis : Tetrazole derivatives are excellent ligands for a wide range of metal ions, forming coordination complexes and polymers with diverse structures and properties. arkat-usa.org The sulfur atom of the mercapto group provides an additional coordination site, allowing this compound to act as a versatile chelating or bridging ligand. researchgate.net The resulting metal complexes could have applications in catalysis, luminescence, and magnetism. researchgate.netscielo.br The bulky adamantyl group could influence the steric environment around the metal center, potentially leading to catalysts with unique selectivity. scielo.br

Potential as a Building Block for Novel Functional Chemical Entities

This compound is a versatile scaffold that can be readily modified to generate a library of new functional molecules. The distinct reactivity of the mercapto group and the tetrazole ring allows for selective chemical transformations.

The thiol (-SH) group is a key functional handle. It can be easily S-alkylated to introduce a wide variety of substituents, oxidized to form disulfides or sulfonic acids, or used to form stable linkages with other molecules. The tetrazole ring itself is metabolically stable and can engage in hydrogen bonding and coordination interactions. The rigid adamantane cage provides a robust, lipophilic anchor that can be used to control the spatial arrangement of the functional groups. publish.csiro.au

This modularity allows for the systematic exploration of structure-activity relationships in drug discovery or the fine-tuning of properties for materials science applications. For example, by attaching different functional groups to the sulfur atom, one could modulate the compound's solubility, electronic properties, or binding affinity to a biological target. The use of tetrazoles as building blocks in multicomponent reactions further expands the synthetic possibilities, allowing for the rapid generation of molecular complexity from simple starting materials. beilstein-journals.orgresearchgate.net

| Derivative Type | Synthetic Strategy | Potential Functional Entity | Prospective Application Area |

|---|---|---|---|

| S-Alkylated Derivatives | Reaction with alkyl halides | Adamantyl-tetrazolyl thioethers | Medicinal chemistry (e.g., enzyme inhibitors), materials for surface modification |

| Disulfide Dimers | Oxidation of the thiol group | Bis(1-adamantyl-tetrazolyl) disulfides | Covalent drugs, dynamic combinatorial chemistry |

| Metal Complexes | Reaction with metal salts | Coordination polymers or discrete complexes | Catalysis, luminescent materials, magnetic materials. arkat-usa.orgresearchgate.net |

| Thioester Derivatives | Reaction with acyl chlorides | Adamantyl-tetrazolyl thioesters | Prodrugs, chemical probes |

| Multicomponent Reaction Products | Ugi or Passerini-type reactions using the tetrazole core. beilstein-journals.org | Complex heterocyclic hybrids | Rapid generation of diverse compound libraries for high-throughput screening in drug discovery. nih.gov |

Advancements in Green Synthesis and Sustainable Applications

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Recent advancements in the synthesis of tetrazole derivatives are well-aligned with these principles. nih.gov

Traditional methods for tetrazole synthesis often involve toxic reagents and harsh conditions. However, newer methods utilize nanocatalysts, solvent-free conditions, or benign solvents like water. nih.gov One-pot multicomponent reactions (MCRs) are particularly attractive as they reduce the number of synthetic steps and purification stages, leading to higher efficiency and less waste. nih.gov A plausible green synthesis for this compound could involve the reaction of 1-adamantyl isothiocyanate with sodium azide (B81097), potentially catalyzed by a recyclable, heterogeneous catalyst in an aqueous medium.

In terms of sustainable applications, adamantane-based materials have shown promise. For instance, the incorporation of adamantane substituents into organic semiconductors has led to materials that are both high-performing and soluble, which is advantageous for processing and purification. rsc.org This suggests that polymers or other materials derived from this compound could have sustainable attributes. The inherent stability of the adamantane and tetrazole moieties could also contribute to the longevity and durability of materials derived from them.

Challenges and Unexplored Frontiers in this compound Research

Despite its considerable potential, the field of this compound research is largely uncharted territory, presenting both challenges and exciting opportunities for exploration.

Challenges:

Synthetic Accessibility and Scale-up : While plausible synthetic routes exist, optimizing the synthesis of this compound to achieve high yields and purity on a large scale could be challenging. The regioselective synthesis of N-substituted tetrazoles can sometimes be complex, leading to mixtures of isomers.

Selective Functionalization : The adamantane cage has multiple C-H bonds with differing reactivity. nih.gov Achieving selective functionalization of the adamantane core without affecting the tetrazole-thiol moiety can be difficult and may require the development of novel synthetic methodologies. cuni.cz

Lack of Fundamental Data : A primary challenge is the absence of comprehensive data on the physicochemical and biological properties of this specific compound. Basic information regarding its crystal structure, pKa, solubility, and preliminary biological activity is needed to guide further research.

Unexplored Frontiers:

Biological Screening : A systematic evaluation of the biological activity of this compound and its derivatives is a major unexplored frontier. Given the known activities of other adamantane-containing drugs, it would be logical to screen this compound against viral targets (e.g., influenza, SARS-CoV-2), CNS receptors, and enzymes involved in metabolic diseases. nih.govresearchgate.netmdpi.com

Development of Novel Materials : The potential of this compound in materials science is virtually untapped. Research could focus on its use as a monomer for polymerization, a surface-modifying agent for metals and nanoparticles, or a component in the construction of metal-organic frameworks (MOFs). rsc.org The unique combination of a bulky, rigid group and a polar, coordinating group could lead to materials with novel topologies and functions.

Coordination Chemistry and Catalysis : The coordination behavior of this compound with a wide range of transition metals and lanthanides has not been investigated. Such studies could lead to the discovery of new catalysts with unique steric and electronic properties or luminescent and magnetic materials. researchgate.netscielo.br

Supramolecular Chemistry : The adamantane moiety is known to form strong inclusion complexes with host molecules like cyclodextrins. nih.gov The interplay between this host-guest chemistry and the properties of the mercaptotetrazol unit could be exploited to create novel drug delivery systems, sensors, or stimuli-responsive materials. nih.govpensoft.net

常见问题

Basic Questions

Q. What are the standard synthetic routes for 1-(1-Adamantyl)-5-mercaptotetrazole, and how can purity be ensured?

- Methodology : A common approach involves refluxing 5-(1-adamantyl)-4-methyl-3-mercapto-1,2,4-triazole with formaldehyde and a secondary amine (e.g., 1-(2-methoxyphenyl)piperazine) in ethanol. Post-reaction, the product is crystallized from ethanol and purified via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity is confirmed using HPLC (>95%) and melting point analysis .

- Key Steps :

- Control reaction temperature to avoid side products (e.g., over-alkylation).

- Use TLC to monitor reaction progress.

- Recrystallization solvent selection (e.g., ethanol vs. acetonitrile) impacts crystal quality.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Primary Techniques :

- NMR : and NMR confirm adamantyl group integration (δ ~1.6–2.2 ppm for adamantyl protons) and thiol group absence post-derivatization .

- FTIR : SH stretch (~2550 cm) verifies mercapto group retention.

- X-ray Crystallography : Resolve molecular geometry (e.g., torsion angles between adamantyl and tetrazole moieties) .

- Supplementary Data :

- Elemental analysis (C, H, N, S) to validate stoichiometry.

- Mass spectrometry (ESI-MS) for molecular ion confirmation.

Q. What safety protocols are recommended for handling 1-(1-Adamantyl)-5-mercaptotetrazole?

- Handling : Use nitrile gloves, fume hoods, and eye protection. Avoid skin contact due to potential thiol reactivity .

- Storage : Store in amber vials under inert gas (N) at 2–8°C to prevent oxidation of the mercapto group .

- Decontamination : Neutralize spills with 5% sodium bicarbonate solution before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

- Experimental Design :

- Variables : Solvent polarity (ethanol vs. DMF), catalyst (e.g., p-toluenesulfonic acid), and reaction time (12–24 hr).

- DOE Approach : Use a factorial design to identify interactions between variables (e.g., temperature × catalyst loading) .

- Example Optimization Table :

| Solvent | Catalyst (mol%) | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 0 | 80 | 62 | 92 |

| DMF | 5 | 100 | 78 | 88 |

| Ethanol | 5 | 80 | 85 | 95 |

- Analysis : Ethanol with 5 mol% catalyst at 80°C maximizes yield while minimizing impurities (e.g., dimerization byproducts) .

Q. How should conflicting data between spectroscopic and crystallographic results be resolved?

- Case Example : Discrepancy in adamantyl conformation (NMR suggests flexibility; X-ray shows rigid structure).

- Resolution Steps :

Perform variable-temperature NMR to assess dynamic behavior.

Compare DFT-calculated conformational energies with crystallographic data .

Use -labeled analogs to resolve tautomeric ambiguities in the tetrazole ring .

- Statistical Validation : Apply Rietveld refinement for crystallographic data and error bars in NMR peak integration .

Q. What strategies are effective for studying the compound’s stability under oxidative or acidic conditions?

- Accelerated Degradation Studies :

- Oxidative Stress : Expose to HO (3% v/v) and monitor via HPLC for disulfide formation .

- Acidic Hydrolysis : Reflux in HCl (1M) and track thiol loss via Ellman’s assay .

- Kinetic Analysis :

- Plot degradation half-life (t) vs. pH to identify stability thresholds.

- Use Arrhenius equations to predict shelf life under storage conditions .

Q. How can computational methods complement experimental data in mechanistic studies?

- Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。